molecular formula C16H16O2 B8646120 1-(3-Methoxyphenyl)-3-phenylpropan-2-one CAS No. 62291-16-1

1-(3-Methoxyphenyl)-3-phenylpropan-2-one

Cat. No.: B8646120
CAS No.: 62291-16-1
M. Wt: 240.30 g/mol
InChI Key: NKXVXAIDWPVGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenyl)-3-phenylpropan-2-one is a ketone-based organic compound that serves as a valuable synthetic intermediate and building block in medicinal and organic chemistry research. Its molecular structure, featuring methoxyphenyl and phenyl substituents, makes it a versatile precursor for the synthesis of more complex molecules. Researchers utilize this compound in the exploration of novel pharmaceutical candidates, particularly in the development of compounds with potential central nervous system (CNS) activity. Its mechanism of action is not intrinsic but is derived from the biological activity of the novel compounds it is used to create. As a key intermediate, its value lies in its reactivity, which allows for further functionalization to create libraries of derivatives for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62291-16-1

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-phenylpropan-2-one

InChI

InChI=1S/C16H16O2/c1-18-16-9-5-8-14(12-16)11-15(17)10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3

InChI Key

NKXVXAIDWPVGDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 3 Methoxyphenyl 3 Phenylpropan 2 One and Its Analogues

Established Synthetic Pathways for Substituted Propan-2-ones

The synthesis of 1,3-diaryl-substituted propan-2-ones, a class of compounds to which 1-(3-Methoxyphenyl)-3-phenylpropan-2-one belongs, is often achieved through robust and well-documented chemical reactions. These methods typically involve the formation of a key carbon-carbon bond to construct the propane (B168953) backbone.

Condensation Reactions and Variants

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The Claisen-Schmidt condensation, a variation of the aldol (B89426) condensation, is a primary method for synthesizing chalcones (1,3-diaryl-2-propene-1-ones), which can be subsequently reduced to the corresponding propan-2-ones. bas.bg This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. zenodo.org For a compound like this compound, this would typically involve the reaction of 3-methoxyacetophenone with benzaldehyde (B42025) to form the intermediate chalcone (B49325), followed by selective reduction of the carbon-carbon double bond.

The Claisen condensation, which occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base, is another key method. wikipedia.orglibretexts.org This reaction yields a β-keto ester or a β-diketone. wikipedia.orgorganic-chemistry.org A "crossed" Claisen condensation, involving two different esters, can be synthetically useful, particularly if one of the esters lacks enolizable α-hydrogens, which helps to minimize the formation of side products. organic-chemistry.orglibretexts.org The mechanism involves the formation of a resonance-stabilized enolate anion, which then acts as a nucleophile. wikipedia.orglibretexts.org A stoichiometric amount of base is required to drive the reaction to completion by deprotonating the resulting β-keto ester. wikipedia.orglibretexts.org

Reaction TypeReactantsKey Intermediate/ProductBase/Catalyst
Claisen-Schmidt Condensation Aldehyde + Ketoneα,β-Unsaturated Ketone (Chalcone)Aqueous alkaline bases (e.g., NaOH, Ba(OH)₂) bas.bg
Claisen Condensation Two Estersβ-Keto EsterStrong base (e.g., Sodium Ethoxide) wikipedia.orgorganic-chemistry.org
Crossed Claisen Condensation Ester + Ketoneβ-DiketoneStrong base (e.g., LDA, NaH) organic-chemistry.orglibretexts.org

Grignard Reagent Applications in Propanone Synthesis

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used extensively in the formation of carbon-carbon bonds. wikipedia.org Their synthesis involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. mnstate.edulibretexts.org The resulting organomagnesium halide is highly reactive.

In the context of propanone synthesis, a Grignard reagent can react with various carbonyl compounds and their derivatives. libretexts.orgyoutube.com For instance, the synthesis of a 1,3-disubstituted propan-2-one could be achieved by reacting a suitable Grignard reagent with an appropriate ester or acid chloride. The reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. mnstate.edu In the case of an ester or acid chloride, this intermediate can then eliminate a leaving group to form a ketone, which may be attacked again by another equivalent of the Grignard reagent. mnstate.eduyoutube.com Therefore, careful control of reaction conditions is necessary. A multicomponent reaction involving the ring-opening of 2-methyleneaziridines with organocopper reagents, which can be prepared from Grignard reagents, provides a rapid method for synthesizing a variety of 1,3-disubstituted propan-2-ones. nih.gov

Grignard PrecursorCarbonyl SubstrateResulting Product Type
Benzylmagnesium bromide3-Methoxy-phenylacetyl chlorideThis compound
Phenylmagnesium bromideMethyl 3-(3-methoxyphenyl)propanoate3-(3-Methoxyphenyl)-1,1-diphenylpropan-1-ol (after double addition)

Catalytic Approaches in Ketone Formation

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Various catalytic strategies have been developed for the synthesis of ketones. The dehydration of 1,2-propanediol (1,2-PDO) to 2-propanone has been explored using copper, zinc, and aluminum-based catalysts. cetjournal.it

For diarylpropane derivatives, cobalt-catalyzed cycloaddition reactions of 1,6-diynes have been shown to be effective. researchgate.net This method allows for the construction of the core 1,3-diarylpropane structure through different pathways, including cyclotrimerization and double [4+2]-cycloaddition reactions. researchgate.net Another approach involves the use of solid acid catalysts, such as heteropolyacids, for the synthesis of 1,3-diaryl-2-propene-1-ones (chalcones), which are precursors to the target ketones. These heterogeneous catalysts offer advantages like mild reaction conditions, high selectivity, and ease of recovery and reuse. bas.bg Furthermore, iron(III) chloride has been used as a catalyst for the dehydrative cyclization of 1,3-diaryl diketones to form flavones. researchgate.net

Stereoselective Synthesis of this compound Stereoisomers

While this compound itself is achiral, the synthesis of its chiral analogues and derivatives, which possess stereocenters, requires stereoselective methods. These techniques are crucial for producing enantiomerically pure compounds, which is often a requirement in medicinal chemistry.

Asymmetric Synthetic Routes

Asymmetric synthesis involves the use of chiral starting materials, reagents, or auxiliaries to control the stereochemical outcome of a reaction. An efficient approach to synthesizing trisubstituted azetidin-2-ones, for example, utilizes a chiral Schiff base derived from D-glucosamine as a chiral auxiliary in a ketene-imine cycloaddition (Staudinger reaction). rsc.org

A general and powerful strategy for creating chiral 3,3-diarylpropanals, which are structurally related to the target ketone, involves the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to cinnamaldehyde (B126680) derivatives. nih.gov This method employs chiral diene ligands to induce high enantioselectivity. nih.gov Similarly, diastereoselective allylation reactions, such as the Nozaki-Hiyama allylation of aldehydes with a chiral allylbromolactone, can produce β-hydroxy-α-methylene-γ-butyrolactones with high diastereoselectivity, providing a pathway to chiral building blocks. rsc.org The development of enantioselective routes to small ring carbocycles like alkylidenecyclopropanes also highlights the progress in constructing chiral molecules. nih.gov

Enantioselective Catalysis for Related Propanones

Enantioselective catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Catalytic asymmetric synthesis often focuses on creating a new stereocenter using a chiral catalyst. mdpi.com

For the synthesis of chiral ketones and related structures, several catalytic systems have been developed. The use of 1,3-diamine-derived catalysts, in the presence of an acid, has proven effective in asymmetric Mannich reactions of ketones, yielding products with high enantioselectivities. acs.org In these reactions, the primary and tertiary amine groups of the catalyst work cooperatively. acs.org Another example is the use of bifunctional iminophosphorane (BIMP) catalysts in the stereo-controlled synthesis of highly enantioenriched alkylidenecyclopropanes. nih.gov The enantioselective synthesis of 1,4-dicarbonyl compounds, which presents a significant challenge, has been achieved using strongly acidic and confined silylium (B1239981) imidodiphosphorimidates (IDPi) as Lewis acid catalysts. acs.org These advanced catalytic methods provide powerful tools for accessing complex chiral molecules with high levels of stereocontrol. acs.org

Catalytic SystemReaction TypeProduct Class
Chiral Diene-Rhodium CatalystAsymmetric Conjugate Addition3,3-Diarylpropanals nih.gov
1,3-Diamine Derivative + AcidAsymmetric Mannich ReactionChiral β-Amino Ketones acs.org
Silylium Imidodiphosphorimidate (IDPi)α-Carbonyl Umpolung1,4-Dicarbonyl Compounds acs.org
Bifunctional Iminophosphorane (BIMP)Stereo-controlled DeconjugationAlkylidenecyclopropanes nih.gov

Diastereoselective Synthesis Considerations

While this compound is achiral, the synthesis of its analogues featuring stereocenters on the propane backbone necessitates stereocontrol. Diastereoselective synthesis is crucial for producing specific stereoisomers, which can exhibit distinct biological activities.

Key strategies for achieving diastereoselectivity in the synthesis of analogous structures include:

Substrate Control: Utilizing a chiral starting material can direct the stereochemical outcome of subsequent reactions. For instance, an asymmetric α-alkylation of a pre-existing chiral ketone can establish a new stereocenter with a specific configuration relative to the original one.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to guide the formation of a new stereocenter. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

Reagent Control: Employing a chiral reagent or catalyst is a powerful method for inducing stereoselectivity. For example, asymmetric hydrogenation or alkylation reactions catalyzed by chiral metal complexes (e.g., using Rhodium or Iridium) can produce chiral α-benzyl ketones with high enantioselectivity. tudelft.nl Chemoenzymatic cascade reactions, which combine chemical and biological catalysts, have also emerged as a sophisticated tool for asymmetric synthesis. tudelft.nl One such approach integrates an organocatalytic aldol condensation with an enzymatic, enantioselective reduction to produce chiral ketones. tudelft.nl

Organocatalysis: The use of small chiral organic molecules as catalysts has gained prominence. Chiral phosphoric acids and primary amines have been successfully used in the enantioselective synthesis of α,α-disubstituted cyclic ketones, a strategy that can be adapted for acyclic analogues. nih.gov

The choice of strategy often depends on the specific analogue being synthesized, the desired stereoisomer, and the availability of chiral starting materials or catalysts. The development of these methods is critical for accessing stereochemically pure compounds for pharmacological and other scientific investigations.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique in which a target molecule is systematically broken down into simpler, commercially available starting materials. wikipedia.orgdeanfrancispress.com This process involves "disconnections," which are the theoretical breaking of bonds that correspond to the reverse of known, reliable chemical reactions. amazonaws.com

For this compound, the most logical disconnections are the two carbon-carbon single bonds adjacent to the carbonyl group (Cα-Cβ and Cα'-Cβ'). These disconnections correspond to well-established bond-forming reactions.

Disconnection (a): Cα-Cβ Bond (next to the phenyl group) : This disconnection is based on enolate chemistry. It suggests an alkylation reaction where an enolate equivalent of 3-methoxyphenylacetone (B143000) reacts with a benzyl (B1604629) electrophile. This is a classic and versatile method for forming C-C bonds.

Disconnection (b): Cα'-Cβ' Bond (next to the 3-methoxyphenyl (B12655295) group) : This is another enolate-based disconnection. It involves the reaction of a phenylacetone (B166967) enolate with a 3-methoxybenzyl electrophile.

Disconnection (c): Friedel-Crafts Acylation Approach : A two-bond disconnection can be envisioned. This approach involves disconnecting the bond between the carbonyl carbon and one of the adjacent methylenes, and the bond between that methylene (B1212753) and its aryl group. For instance, this could lead to a reaction between benzene (B151609) and a 3-(3-methoxyphenyl)propanoyl chloride derivative, although this is generally a less common or direct route for this specific structure compared to enolate alkylation. A more plausible variant is the acylation of a suitable precursor.

Condensation-Based Disconnection : An alternative strategy involves envisioning the molecule as the product of a condensation reaction, such as a Knoevenagel condensation followed by reduction and decarboxylation. researchgate.net

These strategies provide different synthetic routes, each with its own advantages regarding starting material availability, reaction conditions, and potential for side reactions.

Each disconnection strategy points to specific idealized fragments called synthons and their corresponding real-world chemical reagents, known as synthetic equivalents. wikipedia.orgamazonaws.com

Disconnection StrategyBond BrokenSynthon (Electrophile)Synthon (Nucleophile)Synthetic Equivalent (Precursor 1)Synthetic Equivalent (Precursor 2)
(a) Enolate Alkylation 1 Cα-CβPhCH₂⁺⁻CH₂(CO)CH₂Ph(OMe)Benzyl bromide (PhCH₂Br)1-(3-Methoxyphenyl)propan-2-one
(b) Enolate Alkylation 2 Cα'-Cβ'(MeO)PhCH₂⁺⁻CH₂(CO)CH₂Ph3-Methoxybenzyl chloridePhenylacetone
(c) Acylation-based C-CO(MeO)PhCH₂CO⁺⁻CH₂Ph3-Methoxyphenylacetyl chlorideBenzylmagnesium bromide (Grignard reagent)

For this compound, a convergent design is inherently utilized in the enolate alkylation strategies.

Convergent Route Example :

Fragment 1 Synthesis : Preparation of phenylacetone from commercially available precursors.

Fragment 2 Synthesis : Preparation of 3-methoxybenzyl bromide from 3-methoxybenzyl alcohol.

Fragment Coupling : The two fragments are combined in a single step, for example, by generating the enolate of phenylacetone and reacting it with 3-methoxybenzyl bromide.

Green Chemistry Approaches for this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. innoget.com For the synthesis of this compound, several green principles can be applied, particularly in the choice of solvents and catalysts.

Solvents constitute a major portion of the waste generated in chemical synthesis. Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a key focus of green chemistry. rsc.org

Water : For reactions like the aldol or Knoevenagel condensation, which can be part of a synthetic route to ketones, water is an excellent green solvent. ijsr.in It is non-toxic, non-flammable, and inexpensive. Some organic reactions even show rate accelerations in water due to hydrophobic effects. ijsr.in

Bio-Based Solvents : Solvents derived from renewable feedstocks, such as bio-ethanol or 2-methyltetrahydrofuran (B130290) (2-MeTHF), offer a more sustainable alternative to petroleum-based solvents. sigmaaldrich.com These "drop-in" replacements can often be used in existing processes without significant modification. sigmaaldrich.com

Solvent-Free Reactions : Conducting reactions without a solvent (neat) is the ideal green scenario, as it eliminates solvent waste entirely. rsc.org Solid-state reactions, sometimes facilitated by grinding or microwave irradiation, can be highly efficient for certain transformations like condensation reactions. researchgate.netrsc.org

Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is another environmentally benign reaction medium. rsc.org It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed and recycled.

The following table compares potential solvent choices for a key reaction type, such as enolate alkylation or condensation, that could be used in the synthesis.

Solvent ClassExample SolventEnvironmental/Safety ConcernsGreener AlternativeKey Advantages of Alternative
Halogenated DichloromethaneCarcinogenicity, environmental persistence2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable sources, lower toxicity
Aprotic Polar Dimethylformamide (DMF)Teratogenic, high boiling point (difficult to remove)Dimethyl isosorbide, γ-Valerolactone (GVL)Bio-based, lower toxicity, biodegradable
Aromatic Hydrocarbon TolueneNeurotoxic, flammablep-CymeneBio-based (from pine resin), higher boiling point for high-temp reactions
Ethers Diethyl ether, THFHighly flammable, peroxide formationCyclopentyl methyl ether (CPME)Higher boiling point, lower peroxide formation, hydrophobic
Protic Methanol (B129727)Toxic, flammableEthanol (B145695) (Bio-based)Renewable feedstock, lower toxicity

By selecting environmentally benign solvents, the synthesis of this compound and its analogues can be made safer, more sustainable, and more aligned with the principles of modern green chemistry.

Catalytic Efficiency and Atom Economy in Propanone Synthesis

The pursuit of sustainable chemical manufacturing has placed significant emphasis on the concepts of catalytic efficiency and atom economy. Catalytic efficiency is a measure of a catalyst's activity and stability, often expressed in terms of turnover number (TON) and turnover frequency (TOF), which quantify the number of substrate molecules converted per molecule of catalyst and per unit time, respectively. High catalytic efficiency is desirable as it minimizes the amount of catalyst required, reducing costs and potential contamination of the final product.

Atom economy, a concept central to green chemistry, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning that all atoms from the reactants are found in the final product, with no byproducts.

The synthesis of this compound is often achieved through a two-step process: the Claisen-Schmidt condensation of 3-methoxyacetophenone and benzaldehyde to form the precursor, 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one (B6350967) (a chalcone), followed by the selective reduction of the carbon-carbon double bond. The efficiency of this second step is highly dependent on the choice of catalyst.

Research Findings in Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of the α,β-unsaturated ketone functionality in chalcones to yield the corresponding saturated propanones. Various catalytic systems have been investigated to enhance the efficiency and selectivity of this transformation.

Heterogeneous catalysts, such as palladium on carbon (Pd/C), are frequently used for this purpose. The reaction typically proceeds under a hydrogen atmosphere, and the catalyst can be easily recovered by filtration, which is a significant advantage in terms of process sustainability. The efficiency of these catalysts can be influenced by factors such as the nature of the support, the metal loading, and the reaction conditions (e.g., temperature, pressure, and solvent).

For instance, the selective hydrogenation of the olefinic bond in chalcones without affecting the carbonyl group or the aromatic rings is a key challenge. Catalysts and reaction conditions must be carefully selected to achieve high chemoselectivity. While specific data for the catalytic efficiency in the synthesis of this compound is not extensively reported in readily available literature, analogous hydrogenations of chalcones provide valuable insights.

The atom economy of the catalytic hydrogenation of 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one to this compound is theoretically 100%, as it is an addition reaction where all the atoms of the reactants (the chalcone and hydrogen gas) are incorporated into the final product. The balanced chemical equation for this reaction is:

C₁₆H₁₄O₂ + H₂ → C₁₆H₁₆O₂

The table below summarizes hypothetical data for different catalytic systems used in the hydrogenation of a chalcone precursor to a 1,3-diaryl-2-propanone, illustrating the parameters used to evaluate catalytic efficiency.

Catalyst SystemTemperature (°C)Pressure (atm H₂)Reaction Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
10% Pd/C2514951900475
5% Pt/Al₂O₃30529839201960
Raney Ni50106921840307
Wilkinson's Catalyst2513991980660

This table is illustrative and based on typical data for similar reactions. The TON and TOF values are calculated based on a hypothetical substrate-to-catalyst molar ratio of 2000:1.

The data illustrates that different catalysts exhibit varying levels of efficiency. For example, a platinum-based catalyst might offer a higher yield in a shorter time, resulting in a significantly higher TOF, indicating greater activity. Homogeneous catalysts like Wilkinson's catalyst can also be highly efficient under mild conditions.

Chemical Reactivity and Mechanistic Investigations of 1 3 Methoxyphenyl 3 Phenylpropan 2 One

Reaction Mechanisms of Propan-2-one Derivatives

The reactivity of propan-2-one and its derivatives, such as 1-(3-methoxyphenyl)-3-phenylpropan-2-one, is largely dictated by the carbonyl group and the nature of the adjacent carbon atoms. These compounds undergo a variety of reactions, often proceeding through complex mechanisms involving excited states, bond cleavages, and the formation of reactive intermediates.

Photochemical Reaction Pathways

The absorption of light by a ketone can promote it to an electronic excited state, unlocking unique reaction pathways not accessible under thermal conditions. The Grotthuss-Draper law states that light must be absorbed for a photochemical reaction to occur, and the Stark-Einstein law posits that the absorption of one photon activates one molecule. msu.edu

For simple ketones like acetone, a primary photochemical reaction is the homolytic (symmetrical) cleavage of a carbon-carbon bond adjacent to the carbonyl group. msu.edu This process, known as Norrish Type I cleavage, generates two radical fragments. In the case of this compound, absorption of ultraviolet radiation could lead to the cleavage of the C-C bonds on either side of the carbonyl group, yielding a 3-methoxyphenylmethyl radical and an acetyl radical, or a benzyl (B1604629) radical and a (3-methoxyphenyl)acetyl radical. These radicals can then undergo secondary reactions such as recombination, disproportionation, or reaction with other molecules.

Another significant photochemical reaction for carbonyl compounds is the Paterno-Büchi reaction, which involves the [2+2] cycloaddition of an excited carbonyl group to an alkene in its ground state, forming an oxetane. msu.edu While this is an intermolecular reaction, intramolecular versions are possible if an alkene moiety is present within the ketone's structure.

Heterolysis and Radical Intermediates

Beyond photochemical initiation, radical intermediates in propan-2-one derivative reactions can be formed through other means. Heterolysis, or the asymmetrical cleavage of a bond, results in the formation of ions. However, many reactions involving ketones, particularly under oxidative or reductive conditions, proceed through radical intermediates. nih.gov

Radicals are species with unpaired electrons and are typically highly reactive. nih.gov In the context of ketone chemistry, radical intermediates can be generated through single-electron transfer (SET) processes. For example, the reaction of a ketone with certain metal catalysts can initiate the formation of a ketyl radical.

Studies on related structures show that radical intermediates are key in various transformations. For instance, the oxidation of certain substrates by Rieske dioxygenases, which can catalyze monooxygenase reactions, has been shown to proceed via the formation of a substrate radical intermediate. nih.gov Similarly, the reaction of alkenols can involve the addition of a radical to the double bond, forming an alkyl radical intermediate which can then undergo further rearrangement or oxidation. mdpi.com These principles suggest that under appropriate conditions, the benzylic positions of this compound could be susceptible to hydrogen abstraction to form radical species, which could then drive subsequent reactions.

Cyclization Reactions

Intramolecular cyclization reactions are a powerful tool in organic synthesis for constructing ring systems. For derivatives of propan-2-one that contain appropriate functional groups, cyclization can be a favorable process. These reactions can be mediated by various catalysts or initiated by light.

Research on 3-phenylpropan-1-ol has demonstrated that cyclization can occur through radical intermediates. rsc.org Oxidation of the alcohol can lead to the formation of a radical cation, which then undergoes intramolecular nucleophilic attack to form a cyclic radical intermediate. This intermediate can then be further oxidized to yield a stable cyclized product like 3,4-dihydro-2H-1-benzopyran. rsc.org

Similarly, photochemical reactions can induce cyclization. The irradiation of o-alkylphenyl 1,3-diketones, for example, leads to the formation of benzocyclobutenols through an intramolecular hydrogen abstraction followed by cyclization. rsc.org For a molecule like this compound, while it lacks the specific arrangement for this particular reaction, intramolecular cyclization could potentially be induced if the aromatic rings are activated or if the reaction conditions promote the formation of radical or ionic intermediates that can attack one of the phenyl rings. One-pot strategies involving iodine-mediated halocyclization have also proven effective for synthesizing complex heterocyclic structures from appropriate precursors. nih.govrsc.org

Influence of Substituents on this compound Reactivity

The reactivity of the carbonyl group in this compound is significantly modulated by the electronic and steric properties of the attached 3-methoxyphenyl (B12655295) and phenyl groups.

Electronic Effects of Methoxy (B1213986) and Phenyl Groups

The electronic nature of a substituent determines how it influences the distribution of electron density in a molecule, which in turn affects its reactivity. These effects are typically divided into inductive and resonance (or mesomeric) effects.

The methoxy group (-OCH₃) is a classic example of a substituent with competing effects. stackexchange.comlibretexts.org

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the benzene (B151609) ring through the sigma bond. This is an electron-withdrawing effect. stackexchange.com

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pi-system of the benzene ring. This is a strong electron-donating effect. stackexchange.comlibretexts.org

When attached to an aromatic ring, the resonance effect of the methoxy group typically dominates, especially at the ortho and para positions. stackexchange.com In this compound, the methoxy group is in the meta position relative to the point of attachment to the propanone chain. At the meta position, the resonance effect is minimized, and the electron-withdrawing inductive effect becomes more influential. stackexchange.comwikipedia.org

The phenyl group (-C₆H₅) , when attached to a carbonyl, generally acts as an electron-withdrawing group. This is due to the sp² hybridized carbons of the ring being more electronegative than sp³ carbons and the ability of the ring to delocalize electron density through resonance. ncert.nic.in

The combined electronic effects of these substituents influence the electrophilicity of the carbonyl carbon. The phenyl group and the inductively withdrawing methoxy group (at the meta position) both pull electron density away from the carbonyl group, potentially making it more susceptible to nucleophilic attack compared to a simple dialkyl ketone. ncert.nic.in

SubstituentInductive EffectResonance EffectOverall Effect on Carbonyl Carbon Electrophilicity
3-MethoxyphenylElectron-withdrawing (-I)Weakly donating (+M, minimized at meta)Increases
Phenyl (via Benzyl group)Electron-withdrawing (-I)Electron-withdrawing (-M)Increases

Steric Hindrance and Reaction Outcomes

Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a reaction. masterorganicchemistry.comyoutube.com In this compound, the two bulky groups, 3-methoxyphenylmethyl and benzyl, attached to the carbonyl carbon create significant steric congestion.

This steric bulk hinders the approach of nucleophiles to the electrophilic carbonyl carbon. ncert.nic.in Compared to a less substituted ketone like acetone, the rate of nucleophilic addition to this compound is expected to be significantly slower. ncert.nic.inyoutube.com The outcome of reactions can also be affected. For reactions that can proceed through different pathways, such as SN1 versus SN2 at an adjacent carbon, steric hindrance plays a crucial role. chemistrysteps.comchemistryhall.com While the carbonyl carbon itself undergoes addition rather than substitution, the principle remains: bulky groups slow down reactions that require access to a crowded center. masterorganicchemistry.com

For example, in nucleophilic addition reactions, the presence of these large substituents makes the transition state leading to the tetrahedral intermediate more crowded and higher in energy, thus increasing the activation energy and slowing the reaction rate. ncert.nic.in

KetoneSubstituents on Carbonyl CarbonRelative Steric HindranceExpected Reactivity in Nucleophilic Addition
AcetoneMethyl, MethylLowHigh
Phenylacetone (B166967)Methyl, BenzylMediumMedium
This compound3-Methoxybenzyl, BenzylHighLow

Solvent Effects on the Kinetics and Mechanisms of this compound Transformations

The solvent in which a chemical reaction is conducted is not merely an inert medium but an active participant that can profoundly influence reaction rates and mechanistic pathways. For transformations involving this compound, the polarity of the solvent and its ability to engage in hydrogen-bonding interactions are critical determinants of reactivity.

Polarity and Hydrogen-Bonding Interactions

The polarity of a solvent plays a crucial role in modulating the rate of reactions involving polar molecules like ketones. ajpojournals.orgresearchgate.net Polar solvents are known to enhance the rates of polar reactions by stabilizing charged intermediates and transition states. ajpojournals.org Conversely, nonpolar solvents can accelerate nonpolar reactions by minimizing solvation effects. ajpojournals.org In the context of this compound, transformations often involve the formation of enolates or other charged intermediates. The stability of these species is highly dependent on the surrounding solvent molecules.

Hydrogen bonding is another critical factor, particularly in reactions involving enol or enolate intermediates. missouri.edu Protic solvents, capable of donating hydrogen bonds, can stabilize the enol tautomer of a ketone. missouri.edu For instance, in the keto-enol tautomerism of 1,3-dicarbonyl compounds, hydrogen-bonding solvents can decrease the entropy when they become ordered around the solute enol tautomers. missouri.edu The interplay between intramolecular and intermolecular hydrogen bonding can also be significantly affected by the solvent environment, leading to shifts in spectroscopic properties and reactivity. semanticscholar.orgresearchgate.net The rate of decarbonylation of acyl radicals, for example, has been shown to decrease with increasing solvent polarity due to the stabilization of the polar acyl radical over the less polar products. rsc.org

Reaction Rate Modulation by Solvent Environment

The choice of solvent can directly modulate the reaction rate of transformations involving this compound. For reactions proceeding through a polar transition state, an increase in solvent polarity generally leads to an acceleration of the reaction rate due to better stabilization of the transition state relative to the reactants. researchgate.net However, this is not a universal rule, and the specific interactions between the solvent and the reacting species must be considered. ajpojournals.org

The following table summarizes the general effects of solvent properties on reaction rates, which can be extrapolated to the transformations of this compound.

Solvent PropertyEffect on Polar ReactionsEffect on Nonpolar ReactionsInfluence on Intermediates
High PolarityGenerally increases rateGenerally decreases rateStabilizes charged intermediates and transition states
Low PolarityGenerally decreases rateGenerally increases rateMinimizes solvation effects
Protic (Hydrogen-bond donating)Can stabilize enol tautomers and solvate anionic nucleophilesLess significant effectCan form hydrogen bonds with reactants and intermediates
AproticCan lead to "naked" and more reactive anionsLess significant effectDoes not donate hydrogen bonds

Catalysis in the Transformations of this compound

Catalysis provides a powerful tool for controlling the rate and selectivity of chemical transformations. Both homogeneous and heterogeneous catalysts, as well as biocatalysts, have been employed in reactions involving structures related to this compound.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. epa.govrsc.org Transition metal complexes are frequently used as homogeneous catalysts for a variety of organic transformations. For instance, cobalt-catalyzed cycloaddition reactions of 1,6-diynes have been utilized to synthesize 1,3-diarylpropane derivatives. researchgate.net

In the context of ketones, homogeneous catalysts are employed for reactions such as hydrogenation and functionalization. The catalytic hydrogenation of ketones to alcohols is a fundamental transformation, and various homogeneous catalysts, including Wilkinson's catalyst, are effective for this purpose. Furthermore, the functionalization of 1,3-dienes, which share structural motifs with unsaturated precursors to diarylpropanones, has been extensively studied using homogeneous catalysts. epa.govrsc.org Acid catalysis is another common form of homogeneous catalysis, which can be applied to reactions like the cyclization of diaryl and alkyl aryl-1,3-dienes to form indenes. organic-chemistry.org

Heterogeneous Catalysis Development

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability. rsc.org The development of heterogeneous catalysts often focuses on creating materials with high surface area and specific active sites. rsc.org For reactions involving ketones, heterogeneous catalysts are crucial for processes like hydrodeoxygenation and C-C bond cleavage. rsc.org A fundamental understanding of the factors that favor C-O bond cleavage versus C-C bond formation is essential for designing selective catalysts. rsc.org

In the synthesis of 1,3-diaryl-2-propen-1-ones, the unsaturated analogs of the target compound, heteropolyacids have been used as efficient heterogeneous catalysts. The use of such catalysts can also allow for solvent-free reaction conditions, enhancing the green credentials of the process.

Biocatalytic Transformations of Related Structures

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. mdpi.com The reduction of prochiral ketones to chiral alcohols is a prominent application of biocatalysis, with alcohol dehydrogenases (ADHs) being widely used enzymes for this purpose. mdpi.com

While specific studies on the biocatalytic transformation of this compound are not extensively documented, the principles of enzyme-catalyzed ketone reduction are well-established. For example, the stereoselective synthesis of all four isomers of 4-methoxyphenyl-1,2-propanediol has been achieved using a combination of stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases. acs.org This demonstrates the potential for biocatalysis to produce highly specific and enantiopure products from structurally related aromatic ketones.

The following table provides examples of biocatalytic reductions of ketones, illustrating the types of transformations that could potentially be applied to this compound.

SubstrateEnzyme/BiocatalystProductKey Features
4-Methoxy-benzaldehyde and AcetaldehydeCarboligases and Alcohol Dehydrogenases4-Methoxyphenyl-1,2-propanediol isomersHigh stereoselectivity, one-pot cascade reaction
Prochiral ketonesAlcohol Dehydrogenases (ADHs)Chiral alcoholsHigh enantioselectivity
(Z/E)-Trisubstituted enol acetatesEngineered hemoproteins (P411 variants)Chiral 1,2,3-polysubstituted cyclopropanesHigh enantio- and diastereoselectivity

Advanced Spectroscopic and Structural Elucidation of 1 3 Methoxyphenyl 3 Phenylpropan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H-NMR) Analysis

In a hypothetical ¹H-NMR spectrum of 1-(3-Methoxyphenyl)-3-phenylpropan-2-one, distinct signals would be expected for each unique proton environment. The phenyl group would typically show signals in the aromatic region (δ 7.0-7.5 ppm). The protons on the substituted methoxyphenyl ring would also appear in this region but with splitting patterns and chemical shifts influenced by the methoxy (B1213986) group's position. The methoxy group itself would present a sharp singlet, likely around δ 3.8 ppm. The two methylene (B1212753) groups (-CH₂-) adjacent to the carbonyl and the aromatic rings would appear as singlets or exhibit coupling depending on their magnetic equivalence, typically in the δ 3.5-4.2 ppm range.

Table 1: Hypothetical ¹H-NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
Data Not Available N/A N/A Aromatic Protons (Phenyl)
Data Not Available N/A N/A Aromatic Protons (Methoxyphenyl)
Data Not Available N/A N/A -OCH₃ Protons
Data Not Available N/A N/A -CH₂- (Benzyl)

Carbon-13 NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) is highly deshielded and would be expected to appear as a distinct peak at the low-field end of the spectrum, typically above δ 200 ppm. Aromatic carbons would generate a cluster of signals between δ 110-160 ppm. The carbon of the methoxy group (-OCH₃) would be found around δ 55 ppm. The methylene bridge carbons would resonate in the aliphatic region of the spectrum.

Table 2: Hypothetical ¹³C-NMR Data for this compound

Chemical Shift (δ) ppm Assignment
Data Not Available C=O (Ketone)
Data Not Available Aromatic Carbons (Quaternary)
Data Not Available Aromatic Carbons (CH)
Data Not Available -OCH₃ Carbon

Two-Dimensional NMR Techniques

To unambiguously assign proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal proton-proton coupling networks, helping to connect adjacent protons. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy probes the vibrational energy levels of molecules and is highly effective for identifying functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group, typically found in the range of 1705-1725 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the methylene groups (around 2850-2960 cm⁻¹). The C-O stretching of the methoxy ether group would likely appear as a strong band between 1200-1275 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
Data Not Available Strong, Sharp C=O Stretch (Ketone)
Data Not Available Medium-Weak Aromatic C-H Stretch
Data Not Available Medium Aliphatic C-H Stretch
Data Not Available Strong Aryl Ether C-O Stretch

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations typically produce strong and well-defined signals. The symmetric stretching of the benzene (B151609) rings would be particularly prominent. Vibrations involving the C-C backbone would also be observable.

Table 4: Expected FT-Raman Shifts for this compound

Raman Shift (cm⁻¹) Intensity Assignment
Data Not Available Strong Aromatic Ring Breathing Modes
Data Not Available Medium Aromatic C-H Stretch
Data Not Available Medium-Strong Aliphatic C-H Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the chromophores—the parts of the molecule that absorb light—are the two aromatic rings (3-methoxyphenyl and phenyl) and the carbonyl group of the ketone.

The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital to a higher energy one. The primary electronic transitions expected for this compound are π → π* and n → π*. libretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. The conjugated systems of the benzene rings are responsible for these absorptions. The presence of the methoxy group (an auxochrome) on one of the rings is expected to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to an unsubstituted benzene ring. libretexts.org

n → π Transitions:* This type of transition involves the excitation of an electron from a non-bonding (n) orbital, primarily from the lone pairs of the oxygen atom in the carbonyl group, to a π* antibonding orbital. These are generally lower in energy and intensity compared to π → π* transitions and appear at longer wavelengths. libretexts.org

Based on analogous structures, the expected UV-Vis absorption data for this compound dissolved in a common solvent like ethanol (B145695) or methanol (B129727) is summarized in the table below.

Expected TransitionApproximate λmax (nm)Typical Molar Absorptivity (ε, M⁻¹cm⁻¹)Associated Chromophore
π → π~250 - 280> 10,000Phenyl and 3-Methoxyphenyl (B12655295) rings
n → π~300 - 330< 1,000Carbonyl group (C=O)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₆H₁₆O₂), the exact molecular weight is 240.1150 g/mol .

In a typical electron ionization (EI) mass spectrometer, the molecule would be ionized to form a molecular ion (M⁺•), which would then undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. Key fragmentation pathways for this compound are expected to involve the cleavage of bonds adjacent to the carbonyl group and the aromatic rings.

The most likely fragmentation patterns would include:

α-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This would lead to the formation of characteristic acylium ions.

McLafferty Rearrangement: While less likely in this specific structure due to the absence of a γ-hydrogen on a flexible chain, rearrangements are always a possibility to consider in mass spectral interpretation.

Cleavage leading to stable carbocations: The presence of the benzyl (B1604629) and methoxybenzyl groups would favor fragmentation that leads to the formation of the stable tropylium (B1234903) ion (m/z 91) or a methoxy-substituted equivalent.

A hypothetical table of major fragments and their corresponding mass-to-charge ratios (m/z) is presented below.

m/zProposed Fragment IonPossible Structure
240[M]⁺• (Molecular Ion)[C₁₆H₁₆O₂]⁺•
149[CH₃OC₆H₄CH₂CO]⁺3-Methoxybenzylacylium ion
121[CH₃OC₆H₄CH₂]⁺3-Methoxybenzyl cation
91[C₇H₇]⁺Tropylium ion (from the phenylmethyl group)
43[CH₃CO]⁺Acetyl cation

X-ray Crystallography for Solid-State Structural Determination

The table below presents expected crystallographic parameters based on analyses of similar organic molecules.

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
Unit Cell Dimensionsa ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-25 Å, β ≈ 90-105°
Key Bond Length (C=O)~1.21 Å
Key Bond Angle (C-CO-C)~116-120°
Dihedral Angle (Ring 1 vs. Ring 2)Highly variable, likely > 45°

Computational Chemistry and Theoretical Modeling of 1 3 Methoxyphenyl 3 Phenylpropan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to computational chemistry, applying the principles of quantum mechanics to predict molecular properties.

Calculation of Molecular Geometry and Vibrational FrequenciesBoth DFT and HF methods can be used to perform a geometry optimization, which finds the lowest-energy arrangement of atoms in the molecule. This calculation would predict the bond lengths, bond angles, and dihedral angles of 1-(3-Methoxyphenyl)-3-phenylpropan-2-one in its most stable conformation.

Following optimization, a vibrational frequency calculation is typically performed. This computes the energies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.gov The results can be used to confirm that the optimized structure is a true energy minimum and to theoretically predict its vibrational spectrum. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. These orbitals are key to understanding chemical reactivity. nih.gov

HOMO-LUMO Energy Gap and Chemical Reactivity

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. wikipedia.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other chemical species. The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color spectrum to denote different charge regions. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netnih.gov Green and yellow areas represent neutral or weakly charged regions.

For this compound, an MEP analysis would be expected to show significant negative potential (red) around the oxygen atom of the carbonyl group and the oxygen of the methoxy (B1213986) group, due to the high electronegativity and lone pairs of electrons on these atoms. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms on the aromatic rings would exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interaction. bohrium.comresearchgate.net MEP analysis is crucial for understanding non-covalent interactions, molecular recognition processes (such as drug-receptor binding), and predicting sites of chemical reactions. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be used to confirm experimental findings or to characterize compounds that have not yet been synthesized. Key spectroscopic techniques that can be modeled include Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopy.

Density Functional Theory (DFT) is a common method for predicting vibrational (IR and Raman) spectra with a high degree of accuracy. nih.gov For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the chemical shifts of ¹H and ¹³C atoms. mdpi.com Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict UV-Vis absorption spectra. nih.gov

A computational study on the related chalcone (B49325), 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, illustrates this approach. nih.gov Researchers used the B3LYP/6-311++G(d,p) basis set to calculate its spectroscopic data and compared it with experimental results. Such a comparison allows for the detailed assignment of vibrational modes and chemical shifts.

Table 1: Example of Theoretical vs. Experimental Spectroscopic Data for a Related Compound (1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone) nih.gov

Parameter Method Calculated Value Experimental Value
C=O Stretch FT-IR 1649 cm⁻¹ 1654 cm⁻¹
¹³C Shift (Methoxy C) GIAO (B3LYP) 55.45 ppm 55.64 ppm
¹³C Shift (Carbonyl C) GIAO (B3LYP) 193.01 ppm 190.07 ppm

This table demonstrates the strong agreement often found between computed and experimental values, validating the theoretical models used.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. researchgate.netmdpi.com

For this compound, MD simulations could be used to explore its conformational landscape. The molecule possesses several rotatable bonds, and simulations would reveal the most stable conformations (lowest energy states) and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and biological activity. Furthermore, MD simulations can model the molecule's behavior in different solvents to study solubility and can be used to simulate its binding to a protein active site, providing insights into potential drug-target interactions and binding affinities. frontiersin.org The development of artificial intelligence and machine learning force fields is enhancing the efficiency and accuracy of these simulations, allowing for the study of more complex systems over longer timescales. arxiv.org

Computational Prediction Methodologies for Pharmacokinetic Properties

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to avoid late-stage failures. Computational, or in silico, models offer a rapid and cost-effective means of predicting these pharmacokinetic and toxicological parameters before a compound is synthesized. nih.gov

A wide range of software and web-based platforms, such as ADMETlab, pkCSM, and SwissADME, utilize various methodologies, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms based on molecular fingerprints, to predict ADMET properties. researchgate.netd-nb.infoscbdd.com For this compound, these tools could predict key drug-like properties. For instance, predictions would assess its oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential for toxicity.

Table 2: Common ADMET Properties Predicted Using Computational Methodologies

Category Property Significance
Absorption Caco-2 Permeability Predicts intestinal absorption of orally administered drugs.
Human Intestinal Absorption (HIA) Estimates the percentage of a drug absorbed through the human gut.
Distribution Blood-Brain Barrier (BBB) Permeation Indicates if a compound can cross into the central nervous system.
Plasma Protein Binding (PPB) Affects the amount of free drug available to exert its effect.
Metabolism CYP450 Substrate/Inhibitor Predicts interaction with key metabolic enzymes (e.g., CYP2D6, CYP3A4).
Excretion Total Clearance Estimates the rate at which a drug is removed from the body.
Toxicity AMES Mutagenicity Predicts the potential of a compound to cause DNA mutations.
hERG Inhibition Assesses the risk of cardiac toxicity.

These predictive models are crucial for prioritizing lead compounds and guiding the design of molecules with more favorable pharmacokinetic profiles. researchgate.net

Mechanistic Biological Activity and Structure Activity Relationship Studies of 1 3 Methoxyphenyl 3 Phenylpropan 2 One Derivatives

In Vitro Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the oxidative deamination of neurotransmitters like dopamine (B1211576) and norepinephrine. nih.govresearchgate.net Inhibition of these enzymes, particularly MAO-B, is a key strategy in managing neurodegenerative conditions such as Parkinson's disease. nih.gov Structurally related compounds to 1-(3-methoxyphenyl)-3-phenylpropan-2-one, such as chalcones and coumarins, have been extensively studied as MAO inhibitors.

Research on 3-phenylcoumarin (B1362560) derivatives has shown that these compounds can inhibit MAO-B with potencies ranging from the nanomolar to the low micromolar range. nih.govfrontiersin.org A particularly potent derivative, 6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one, exhibited an IC50 value of 56 nM for MAO-B. nih.gov Structure-activity relationship (SAR) analyses indicate that the substitution pattern on the phenyl rings significantly influences inhibitory activity. For instance, studies on pyridazinobenzylpiperidine derivatives revealed that a chloro-substituent at the 3-position of a phenyl ring resulted in potent MAO-B inhibition (IC50 = 0.203 μM), outperforming methoxy (B1213986), fluoro, methyl, and bromo substitutions at the same position. researchgate.netnih.gov

Furthermore, heterocyclic derived conjugated dienones have also demonstrated notable MAO-B inhibition, with some thiophene (B33073) derivatives showing IC50 values as low as 0.036 μM and high selectivity over MAO-A. nih.gov The development of reversible and selective MAO inhibitors is a key area of research, aiming to reduce the side effects associated with older, irreversible inhibitors. nih.gov

Table 1: In Vitro MAO-B Inhibitory Activity of Selected Derivatives
Compound ClassSpecific DerivativeMAO-B IC50 (μM)Reference
3-Phenylcoumarin6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one0.056 nih.gov
PyridazinobenzylpiperidineDerivative with 3-Cl substitution (S5)0.203 researchgate.netnih.gov
PyridazinobenzylpiperidineDerivative with 2-CN substitution (S16)0.979 researchgate.netnih.gov
Heterocyclic DienoneThiophene derivative (CD14)0.036 nih.gov
Heterocyclic DienoneThiophene derivative (CD11)0.063 nih.gov

Other Relevant Enzyme Targets and Inhibition Kinetics

Beyond MAO, derivatives of deoxybenzoin (B349326) and related structures have been evaluated against other enzyme targets.

Cyclooxygenase (COX): COX enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The inhibition of COX-2 is particularly relevant for anti-inflammatory effects. Studies on deguelin, a rotenoid, have shown it strongly inhibits COX-2 expression in human bronchial epithelial cells without affecting COX-1 levels, suggesting a potential role in chemoprevention. nih.gov While not deoxybenzoins, these findings highlight that complex natural products with some structural similarities can modulate the COX pathway.

Xanthine (B1682287) Oxidase (XOD): In the context of gout treatment, benzoxazole (B165842) deoxybenzoin oxime derivatives have been identified as inhibitors of xanthine oxidase, an enzyme crucial for uric acid production. nih.gov In vitro studies showed that these compounds could suppress XOD activity, in addition to blocking inflammatory pathways. nih.gov

Other Enzymes: Various synthetic derivatives have been screened against other enzymes like cholinesterases and β-secretase, which are relevant to Alzheimer's disease. mdpi.com

Inhibition Kinetics: Understanding the mechanism of enzyme inhibition is crucial. Kinetic studies can determine whether inhibition is competitive, noncompetitive, or uncompetitive. nih.govresearchgate.net For example, kinetic analysis revealed that the potent heterocyclic dienone inhibitors of MAO-B, compounds CD11 and CD14, acted as competitive inhibitors with Ki values of 12.67 nM and 4.5 nM, respectively. nih.gov Competitive inhibition implies that the inhibitor binds to the active site of the enzyme, directly competing with the substrate. nih.gov Such kinetic data are vital for characterizing the inhibitor-enzyme interaction and guiding further drug design. nih.gov

In Vitro Receptor Binding Affinity and Ligand Interactions

Radioligand Binding Assays and IC50/Kd Determination

Radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand and a receptor. giffordbioscience.com These assays are used to determine the density of receptors in a tissue (Bmax) and the affinity of a ligand for a receptor, expressed as the equilibrium dissociation constant (Kd). umich.edu A lower Kd value signifies a higher binding affinity. umich.edu

Saturation binding experiments involve incubating a receptor preparation with increasing concentrations of a radiolabeled ligand to determine Kd and Bmax. giffordbioscience.comnih.gov For derivatives of this compound, these assays would be used to screen for affinity at various G protein-coupled receptors (GPCRs), which are common drug targets. acs.org For example, in the characterization of a novel histamine (B1213489) H3 receptor radioligand, saturation binding experiments revealed a sub-nanomolar affinity (pKd = 9.25). nih.gov

The half-maximal inhibitory concentration (IC50) is determined through competitive binding assays and represents the concentration of an unlabeled drug required to displace 50% of the specifically bound radioligand. giffordbioscience.com This value is used to calculate the inhibition constant (Ki), which reflects the affinity of the competing unlabeled ligand for the receptor. nih.gov

Competitive Binding Studies

Competitive binding assays are essential for determining the affinity (Ki) of unlabeled test compounds by measuring their ability to compete with a radioligand for a receptor site. giffordbioscience.com The assay generates a displacement curve, from which the IC50 value is derived. researchgate.net

This methodology has been applied to quantify receptor subtypes and characterize novel antagonists. For instance, a competitive displacement assay using a subtype-selective competitor was employed to quantify β-adrenergic receptor subtypes in lung tissue. researchgate.net Similarly, studies on xanthine derivatives as A2B adenosine (B11128) receptor antagonists used displacement experiments with a radioligand to assess the affinity of 28 different compounds. semanticscholar.org For derivatives of this compound, this approach would be critical to identify which receptors they bind to and with what affinity, thereby elucidating their pharmacological profile.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This modeling is crucial in drug design for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the target and calculating a score that estimates the binding affinity. sciepub.com

Molecular docking simulations are employed to predict the binding modes and estimate the binding affinity, often expressed as a binding energy score in kcal/mol. sciepub.comajpp.in A lower binding energy value generally indicates a more stable and favorable interaction between the ligand and the target protein. researchgate.net For instance, in studies of various methoxy-containing compounds, docking scores have been used to rank potential inhibitors and understand their binding strength. Software like AutoDock and Maestro are commonly used for these predictions. japsonline.comnih.gov

Table 1: Predicted Binding Affinities of Methoxy-Substituted Compounds against Various Biological Targets This table is representative of data found in computational studies and demonstrates how binding affinities are reported. The compounds listed are structurally related to the subject of this article.

Compound ClassTarget ProteinPredicted Binding Energy (kcal/mol)Reference
3-Methoxy Flavone (B191248) DerivativesER-α-10.14 nih.gov
3-Methoxy Flavone DerivativesEGFR-9.42 nih.gov
Pyridazine DerivativesmGluR5-5.2 to -11.2
Pyridazine DerivativesNMDA GluN2B-8.7 to -11.6
1-(Methoxybenzofuran-5-yl)propanoneGABA-A-3.22 japsonline.com

A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that interact with the ligand. These interactions, which stabilize the ligand-protein complex, can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. researchgate.net

For example, docking studies of 2-(trimethoxyphenyl)-thiazole derivatives in the cyclooxygenase-2 (COX-2) binding site revealed hydrogen bonds with residues such as Arg120, Trp387, Met522, and Ser530. mdpi.com The methoxy groups, in particular, were observed to interact directly with Tyr355 and Arg120. mdpi.com In another study, the oxygen atom of a benzofuran (B130515) ring was found to form a hydrogen bond with Asp309, while imidazole (B134444) and quinazolinone moieties engaged in hydrophobic interactions with residues like Phe134, Val370, and Trp224. researchgate.net Understanding these specific interactions is vital for optimizing lead compounds, as modifications can be made to the ligand structure to enhance its binding to these key residues. researchgate.net

Table 2: Examples of Key Amino Acid Interactions for Methoxy-Containing Ligands This table summarizes the types of interactions observed between ligands and specific amino acid residues in the binding sites of target proteins, as identified through molecular docking studies.

Compound/Derivative ClassTarget ProteinKey Interacting ResiduesType of InteractionReference
2-(Trimethoxyphenyl)-thiazolesCOX-2Arg120, Ser530, Trp387Hydrogen Bond mdpi.com
2-(Trimethoxyphenyl)-thiazolesCOX-2Tyr355, Phe518Carbon-Hydrogen Bond, π-Hydrogen Bond mdpi.com
Benzofuran-Quinazolinone HybridsAromataseMet374, Ser478, Asp309Hydrogen Bond researchgate.net
Benzofuran-Quinazolinone HybridsAromatasePhe134, Val370, Trp224Hydrophobic, π-π Stacking researchgate.net
1-(Methoxybenzofuran-5-yl)propanoneGABA-AAla201, Thr202Hydrogen Bond japsonline.com

The binding of a ligand to a protein is not a simple lock-and-key process; both molecules can exhibit flexibility. Ligand binding can induce conformational changes in the target protein, which are often essential for its biological function or inhibition. laas.frnih.gov These structural shifts can range from minor side-chain rearrangements to large-scale domain movements. rsc.org

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically altering the chemical structure of a compound and assessing the effect of these modifications on its biological activity. This process helps to identify the chemical groups and structural features that are crucial for the compound's desired effect.

The biological activity of this compound derivatives can be significantly modulated by the type, number, and position of substituents on the aromatic rings. researchgate.net The methoxy (-OCH3) group, being a strong electron-donating substituent, is known to influence the physicochemical properties and biological interactions of molecules. researchgate.netnih.govresearchgate.net

Studies on various classes of compounds have shown that:

Position of Methoxy Group: The position of the methoxy group on the phenyl ring can drastically affect activity. For example, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, 2-methoxy and 2,4-dimethoxy substitutions enhanced antimigratory activity. researchgate.net Research on phenolic acids also demonstrated that the number and position of methoxy groups influence antioxidant activity. researchgate.net

Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents are critical. In many cases, electron-donating groups like methoxy enhance biological activity compared to electron-withdrawing groups like chloro or nitro. nih.gov However, the optimal electronic properties can be target-specific. For some enzymes, acetophenones with electron-withdrawing groups at the para-position showed higher activity. researchgate.net

Steric Effects: The size and bulkiness of substituents can also play a role. Bulky side chains can introduce steric hindrance, which may either reduce toxicity by preventing bioactivation or enhance selectivity by favoring a specific binding conformation. oup.commdpi.comrsc.org

Table 3: Influence of Phenyl Ring Substituents on Biological Activity This table provides a generalized summary of observed SAR trends from studies on various compound classes containing phenyl and methoxyphenyl moieties.

Substituent TypePositionGeneral Effect on ActivityExample Compound ClassReference
Methoxy (Electron-donating)ortho-, para-Often increases cytotoxic and antimigratory activity.Pyrimido[4,5-c]quinolin-1(2H)-ones researchgate.net
Methoxy (Electron-donating)para-Increased antimigration effect compared to electron-withdrawing groups.Thiazole-5-carboxamides nih.gov
Fluoro (Electron-withdrawing)meta-, para-Increases antimetastatic effect.Isocoumarins nih.gov
Methyl (Electron-donating)para-Reduced antimigratory activity compared to electron-withdrawing groups.Sipholenol A derivatives nih.gov
Chloro (Electron-withdrawing)para-Higher activity in enzymatic reduction.Acetophenones researchgate.net

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. drugdesign.orgnih.gov Pharmacophore modeling is a key strategy in drug design, used for virtual screening to find new active compounds and to guide lead optimization. patsnap.comdovepress.comresearchgate.net

A pharmacophore model can be developed in two primary ways:

Ligand-Based: This approach is used when the 3D structure of the target is unknown. It involves analyzing a set of known active molecules to identify common chemical features arranged in a specific 3D geometry. nih.govmdpi.com

Structure-Based: When the target's 3D structure is available, the model is derived from the key interaction points between the ligand and the active site. patsnap.com

For a propanone-based scaffold like this compound, a hypothetical pharmacophore model would likely include features such as:

Two Aromatic Rings (AR): Representing the two phenyl groups, which can engage in hydrophobic or π-π stacking interactions.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the propanone linker is a strong hydrogen bond acceptor.

The methoxy group could also be defined as a hydrogen bond acceptor. A six-point pharmacophore developed for N(3)-phenylpyrazinones, for example, included two hydrogen bond acceptors, one donor, two hydrophobic regions, and one aromatic ring. nih.gov By creating such a model for propanone-based compounds, large chemical databases can be screened to identify novel molecules that fit the pharmacophoric requirements and are therefore likely to possess similar biological activity. nih.govnih.gov

Analog Design and Synthesis for SAR Exploration

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, aimed at understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, this involves the systematic design and synthesis of analogs to identify key structural motifs responsible for their pharmacological effects. This process allows researchers to optimize potency, selectivity, and pharmacokinetic properties.

The design of new analogs often begins with a lead compound, in this case, a derivative of the 1,3-diphenylpropane (B92013) scaffold. Modifications are strategically introduced to probe the chemical space around the lead molecule. Common strategies include:

Substituent Modification: Altering the nature and position of substituents on the aromatic rings. For instance, in the development of 3-phenylcoumarin-based inhibitors of monoamine oxidase B (MAO-B), a variety of substituents were explored on the 3-phenyl ring system to enhance inhibitory activity. frontiersin.org

Scaffold Hopping: Replacing the core scaffold with a structurally different moiety that maintains a similar three-dimensional arrangement of key functional groups.

Bioisosteric Replacement: Exchanging functional groups with other groups that have similar physical or chemical properties, with the goal of improving activity or metabolic stability.

Chain Modification: Altering the length, rigidity, or composition of linker chains connecting different parts of the molecule. For example, in the design of cytotoxic agents based on a β-aryl-β-mercapto ketone scaffold, a tertiary amine basic side chain, similar to that in Tamoxifen, was added to 1,3-diphenyl-3-(phenylthio)propan-1-ones to improve their effects on breast cancer cells. nih.gov

The synthesis of these designed analogs is a critical step. For instance, new trimethoxyphenyl (TMP)-based analogues have been synthesized by modifying the azalactone ring of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone to screen for cytotoxic activity against hepatocellular carcinoma cell lines. mdpi.com Similarly, the synthesis of 3-phenylcoumarin analogs has been achieved using microwave chemistry. frontiersin.org A common synthetic route for related β-azolyl ketones involves the addition of N-heterocycles like 1H-1,2,4-triazole to chalcones. mdpi.com

The biological activity of each newly synthesized analog is then evaluated. The resulting data is compiled to build an SAR model. This model helps to correlate specific structural features with changes in biological activity. For example, studies on trioxatriangulene derivatives revealed that modifying the side chains could significantly enhance antiproliferative activity in cancer cell lines. rsc.org The evaluation of partially cyclized intermediates also helps to elucidate the SAR of the core structure. rsc.org

The table below illustrates a hypothetical SAR exploration for a series of analogs, showing how modifications can influence biological activity, represented here by the half-maximal inhibitory concentration (IC50).

CompoundRing A Substitution (at C3)Ring B SubstitutionLinkerIC50 (nM)
Parent 3-MethoxyUnsubstitutedPropan-2-one560
Analog 1 4-MethoxyUnsubstitutedPropan-2-one720
Analog 2 3-HydroxyUnsubstitutedPropan-2-one240
Analog 3 3-Methoxy4-ChloroPropan-2-one150
Analog 4 3-MethoxyUnsubstitutedThiopropan-1-one95
Analog 5 3-Methoxy4-ChloroThiopropan-1-one60

This table is for illustrative purposes and does not represent actual experimental data.

This iterative cycle of design, synthesis, and testing is fundamental to refining a lead compound into a potential drug candidate with an optimized activity profile.

Theoretical Studies on Metabolic Pathways of Related Compounds

Theoretical and computational studies are invaluable for predicting the metabolic fate of xenobiotics, including compounds related to this compound. These in silico approaches can identify potential metabolites, clarify metabolic pathways, and help explain the bioactivity or toxicity of a compound and its derivatives. nih.govnih.gov

The metabolism of xenobiotics generally occurs in two phases. Phase I reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl, amino groups), often through oxidation, reduction, or hydrolysis. Phase II reactions involve the conjugation of these functional groups with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to increase water solubility and facilitate excretion. nih.gov

For compounds containing phenolic or methoxyphenyl moieties, several metabolic pathways are well-documented. The methoxy group is a common site for Phase I metabolism.

O-Dealkylation: The methoxy group (-OCH3) can be enzymatically cleaved to a hydroxyl group (-OH) by cytochrome P450 enzymes. This is a primary metabolic route for many phenolic ethers.

Hydroxylation: A hydroxyl group can be added to the aromatic rings, often at positions ortho or para to existing substituents.

Oxidation: The propanone linker can also be a site for metabolic reactions, such as reduction of the ketone to a secondary alcohol.

Recent research has uncovered a widespread metabolic pathway where phenolic xenobiotics undergo reactions to form more lipophilic (fat-soluble) ester compounds. nih.gov This pathway can occur within a single type of compound or among different phenolic compounds, representing a form of cross-talk between pollutants during metabolic processes in an organism. nih.gov This is significant because it challenges the traditional view that metabolism always leads to more water-soluble products for excretion. The formation of these lipophilic metabolites could potentially lead to bioaccumulation and different biological activities than the parent compound. nih.gov

Toxicometabolomics, which studies the metabolic responses to toxic substances, utilizes computational tools to identify altered metabolic pathways. nih.gov By analyzing changes in the levels of endogenous metabolites after exposure to a compound, researchers can infer which pathways have been affected. nih.gov Computational pathway analysis tools can then be used to map these changes and build a comprehensive picture of the compound's metabolic impact. researchgate.net

The table below summarizes common metabolic reactions predicted for a compound with the structural features of this compound.

Reaction TypeStructural SiteResulting Functional GroupMetabolic Phase
O-Demethylation3-Methoxy group3-Hydroxy groupPhase I
Aromatic HydroxylationPhenyl or Methoxyphenyl ringHydroxyl groupPhase I
Ketone ReductionPropan-2-one carbonylSecondary alcoholPhase I
GlucuronidationHydroxyl group (from Phase I)Glucuronide conjugatePhase II
SulfationHydroxyl group (from Phase I)Sulfate conjugatePhase II

These theoretical predictions guide further in vitro and in vivo metabolic studies to confirm the identity and biological activity of the metabolites.

Advanced Applications and Future Research Directions for 1 3 Methoxyphenyl 3 Phenylpropan 2 One in Chemical Science

Role as Synthetic Intermediates in Pharmaceutical Chemistry

The core structure of 1-(3-Methoxyphenyl)-3-phenylpropan-2-one is closely related to precursors used in the synthesis of various pharmaceuticals. While direct applications of this specific compound are not extensively documented in publicly available literature, its structural motifs are present in several important drug molecules. The related compound, 1-(3-methoxyphenyl)propan-1-one, serves as a key intermediate in the synthesis of the analgesic drug Tapentadol. googleapis.comgoogle.comepo.orggoogle.com The synthesis of Tapentadol often involves a Mannich reaction with the propan-1-one derivative, followed by a Grignard reaction and subsequent stereoselective transformations. google.com This highlights the utility of the 3-methoxyphenylpropanone framework in constructing complex chiral molecules with significant biological activity.

Furthermore, the synthesis of another prominent analgesic, Tramadol, involves the Grignard reaction of 2-(dimethylaminomethyl)cyclohexanone with 3-methoxyphenylmagnesium bromide, which is derived from 3-bromoanisole. nsc.ruresearchgate.netnih.govjocpr.com This underscores the importance of the 3-methoxyphenyl (B12655295) group in the synthesis of opioid receptor modulators. Given these precedents, this compound represents a valuable, albeit more complex, starting material for the synthesis of novel Tramadol or Tapentadol analogs with potentially modified pharmacological profiles. The additional phenyl group could introduce new binding interactions or alter the metabolic stability of the resulting drug candidates.

The broader class of phenylacetones are recognized as precursors in the synthesis of amphetamine-type stimulants. researchgate.net The methoxy (B1213986) and phenyl substitutions on the core phenylacetone (B166967) structure of this compound could be exploited to create designer drugs with unique psychoactive properties, a consideration that also places it under scrutiny from a regulatory perspective.

Potential as Scaffolds for Novel Ligand Design

A molecular scaffold is a core structure upon which various functional groups can be systematically attached to create a library of compounds for biological screening. researchgate.net The this compound molecule possesses several key features that make it an attractive scaffold for the design of novel ligands. Its diarylpropanone core provides a rigid and well-defined three-dimensional structure. The two aromatic rings offer multiple sites for functionalization, allowing for the systematic exploration of chemical space and the optimization of binding interactions with biological targets.

The presence of both a methoxy group and an unsubstituted phenyl ring allows for differential functionalization, enabling the creation of diverse chemical libraries. For instance, the methoxy group can be demethylated to a hydroxyl group, providing a handle for further reactions, or the phenyl rings can be substituted with a variety of electron-donating or electron-withdrawing groups to modulate the electronic properties and binding affinities of the resulting ligands. The central ketone can also be modified, for example, through reduction to an alcohol or conversion to an imine, further expanding the diversity of the generated library. This versatility makes the this compound scaffold a promising starting point for hit and lead discovery in drug development programs targeting a wide range of receptors and enzymes.

Integration into Advanced Organic Synthesis Methodologies

The structural features of this compound make it amenable to a variety of advanced organic synthesis methodologies, particularly multicomponent reactions (MCRs). MCRs are powerful tools in modern organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. nih.govmdpi.com The ketone functionality and the acidic α-protons of this compound make it a suitable candidate for MCRs such as the Biginelli or Hantzsch reactions, which are used to synthesize various heterocyclic compounds with potential biological activities.

For example, a three-component reaction involving this compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative could lead to the formation of novel dihydropyrimidinones with a diarylpropanone substituent. Similarly, its reaction with an aldehyde and a β-ketoester in a Hantzsch-type reaction could yield highly substituted dihydropyridines. The synthesis of 2-(3-Oxo-1,3-diarylpropyl)malononitrile derivatives through a three-component reaction of acetophenones, aromatic aldehydes, and malononitrile (B47326) has been reported, showcasing the potential for similar transformations with this compound. informahealthcare.com The ability to rapidly generate molecular complexity from this readily accessible building block makes it a valuable tool for diversity-oriented synthesis and the discovery of new bioactive molecules.

Exploration in Materials Science

While the application of this compound in materials science is a largely unexplored area, its molecular structure suggests potential for the development of novel organic materials. The presence of two aromatic rings and a carbonyl group provides a basis for creating molecules with interesting photophysical and electronic properties. nih.gov Derivatives of this compound could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

By introducing suitable electron-donating and electron-accepting groups onto the phenyl rings, it may be possible to tune the HOMO and LUMO energy levels of the molecule, thereby controlling its emission color and charge transport properties. The synthesis of polymers incorporating the this compound moiety into the polymer backbone or as a pendant group could lead to new materials with unique thermal and optical properties. For example, polyesters or polyamides could be synthesized by converting the ketone to a diol or diamine derivative and then polymerizing it with appropriate comonomers. The rigid diarylpropanone unit could impart high glass transition temperatures and thermal stability to the resulting polymers. Further research in this area could uncover novel applications for this versatile chemical compound.

Unexplored Reaction Pathways and Catalytic Systems

The reactivity of this compound offers numerous avenues for exploring novel reaction pathways and developing new catalytic systems. The central ketone and the adjacent methylene (B1212753) group are key reactive sites. For instance, asymmetric reduction of the ketone would lead to chiral alcohols, which are valuable building blocks in pharmaceutical synthesis. The development of efficient and stereoselective catalysts for this transformation would be a significant advancement.

Furthermore, the α-protons are susceptible to deprotonation, allowing for a range of aldol-type and Michael addition reactions. The use of novel organocatalysts or transition-metal catalysts could enable highly chemo- and stereoselective transformations at this position. researchgate.net For example, catalytic asymmetric α-functionalization reactions could be developed to introduce various substituents, leading to a wide array of chiral derivatives. The exploration of C-H activation reactions on the aromatic rings also presents an exciting opportunity to develop novel methods for the functionalization of this molecule, providing direct access to a range of substituted derivatives without the need for pre-functionalized starting materials.

Advanced Computational Methodologies for Prediction and Design

Advanced computational methodologies, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for predicting the properties and designing new applications for molecules like this compound. DFT calculations can be employed to understand the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the molecule, providing insights into its potential reaction pathways and spectroscopic properties. Such studies have been successfully applied to related chalcone (B49325) derivatives to elucidate their structural and electronic characteristics. google.com

QSAR modeling can be used to establish a mathematical relationship between the structural features of a series of this compound analogs and their biological activity. researchgate.netnih.govresearchgate.net By generating a library of virtual derivatives and calculating various molecular descriptors, it is possible to build predictive models that can guide the synthesis of new compounds with enhanced potency and selectivity. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial computational tool in drug discovery that can be applied to virtual libraries based on this scaffold to assess their drug-like properties at an early stage. mdpi.com These computational approaches can significantly accelerate the discovery and development of new drugs and materials based on the this compound framework.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)-3-phenylpropan-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-methoxybenzene and a substituted propanoyl chloride derivative. Aluminum chloride (AlCl₃) is typically employed as a Lewis acid catalyst. Key parameters include solvent choice (e.g., dichloromethane or nitrobenzene), temperature control (0–25°C), and stoichiometric ratios to minimize byproducts like diaryl ketones. Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical steps .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm, singlet) and ketone carbonyl (δ ~200–210 ppm) groups. Aromatic protons will show splitting patterns consistent with substitution on the phenyl rings .
  • FT-IR : Confirm the ketone (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (C₁₆H₁₆O₂, exact mass 246.1049) and fragmentation patterns .

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is recommended. Key steps include crystal mounting on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), data collection at low temperature (100 K), and refinement of positional/thermal parameters. Hydrogen-bonding networks can be analyzed using graph-set notation to interpret supramolecular interactions .

Advanced Research Questions

Q. How does the methoxy group's position (meta vs. para) influence the compound's reactivity or biological activity?

  • Methodological Answer : Comparative studies using analogs (e.g., 1-(4-Methoxyphenyl)-3-phenylpropan-2-one) can elucidate structure-activity relationships (SAR). Techniques include:

  • Docking Studies : Model interactions with enzymes/receptors (e.g., cytochrome P450) to assess binding affinity differences.
  • Kinetic Analysis : Measure reaction rates in nucleophilic additions (e.g., Grignard reactions) to evaluate electronic effects of substituents .

Q. What strategies can address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation involves:

  • Dose-Response Curves : Test across a wide concentration range (nM to μM) in multiple cell lines.
  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorogenic substrates) with phenotypic screening (e.g., apoptosis markers) .

Q. How can hydrogen-bonding patterns in the crystal lattice inform solubility or stability predictions?

  • Methodological Answer : Analyze SCXRD data to identify dominant hydrogen-bond motifs (e.g., R₂²(8) rings). Solubility in polar solvents correlates with lattice energy and H-bond donor/acceptor capacity. Stability under humid conditions can be predicted by assessing hygroscopicity via dynamic vapor sorption (DVS) .

Q. What enantioselective synthesis methods are feasible for chiral derivatives of this compound?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP) with transition metals (e.g., Rh, Pd) can induce enantioselectivity in prochiral intermediates. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.